molecular formula C7H5BF2O4 B1442996 4-Borono-2,6-difluorobenzoic acid CAS No. 1029716-94-6

4-Borono-2,6-difluorobenzoic acid

Cat. No.: B1442996
CAS No.: 1029716-94-6
M. Wt: 201.92 g/mol
InChI Key: AWIXNRNZROUJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical trajectory of organoboron compound research, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland's initial synthesis of ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate established the foundation for modern boronic acid chemistry. The subsequent evolution of this field led to the development of fluorinated boronic derivatives as researchers recognized the unique properties imparted by fluorine substitution.

The specific compound this compound represents a relatively recent advancement in this field, reflecting the growing understanding of how strategic fluorine placement can modify the electronic properties of boronic acids. The systematic naming convention "4-(dihydroxyboryl)-2,6-difluorobenzoic acid" according to International Union of Pure and Applied Chemistry nomenclature clearly delineates the structural arrangement of functional groups. The development of this compound occurred within the context of increasing interest in fluorinated pharmaceuticals and materials, where approximately 25% of known drugs contain fluorine atoms.

Historical synthesis approaches to fluorinated boronic acids evolved from traditional methods used for simple boronic acid derivatives, with modern synthetic routes now encompassing multiple pathways for introducing both boronic acid and fluorine functionalities. The commercial availability of this compound through major chemical suppliers indicates its established importance in contemporary synthetic chemistry.

Significance in Organofluorine Chemistry

This compound occupies a unique position within organofluorine chemistry due to its dual incorporation of both fluorine atoms and carboxylic acid functionality alongside the boronic acid group. Fluorinated organoboron compounds demonstrate exceptional properties as Lewis acid catalysts, with their activity directly regulated by the number and position of fluorine substituents. The specific positioning of fluorine atoms at the 2,6-positions relative to the carboxylic acid creates a distinctive electronic environment that significantly influences the compound's reactivity profile.

Research demonstrates that fluorine substituents increase the acidity of boronic acids through their strong electron-withdrawing effects. This effect proves particularly pronounced when fluorine atoms occupy specific positions on the aromatic ring, with meta-positioned fluorines showing stronger influence due to reduced resonance contribution compared to para-positioned substituents. The dual fluorine substitution pattern in this compound creates a cumulative effect that substantially enhances the compound's Lewis acidity compared to monofluorinated analogs.

The compound's significance extends to its role in pharmaceutical chemistry, where fluorinated boronic acids serve as important building blocks for drug development. The unique combination of fluorine atoms with boronic acid functionality enables the formation of reversible covalent complexes with biological molecules containing vicinal Lewis base donors, including alcohols, amines, and carboxylates. This property makes this compound particularly valuable in medicinal chemistry applications.

Property Value Reference
Chemical Abstracts Service Number 1029716-94-6
Molecular Formula C₇H₅BF₂O₄
Molecular Weight 201.92 g/mol
International Union of Pure and Applied Chemistry Name 4-(dihydroxyboryl)-2,6-difluorobenzoic acid
Physical State Solid
Purity (Commercial) 96%

Position within Boronic Acid Compound Family

Within the extensive family of boronic acid derivatives, this compound represents a specialized subset that combines aromatic boronic acid functionality with fluorine substitution and carboxylic acid groups. Boronic acids are conventionally classified into subtypes including alkyl, alkenyl, alkynyl, and aryl boronic acids, with this compound clearly belonging to the aryl boronic acid category. The incorporation of fluorine substituents places it within the important subcategory of fluorinated aryl boronic acids, which exhibit enhanced properties compared to their non-fluorinated counterparts.

The compound's structural features align with the general boronic acid framework R-B(OH)₂, where the R group consists of a 2,6-difluoro-4-carboxyphenyl moiety. This structural arrangement creates multiple sites for potential chemical interactions, including the boronic acid group capable of forming reversible covalent bonds, the carboxylic acid group providing additional coordination sites, and the fluorine atoms contributing to electronic modification of the aromatic system.

Comparative analysis with related compounds demonstrates the unique positioning of this compound within the boronic acid family. The presence of both electron-withdrawing fluorine atoms and the carboxylic acid group creates a highly electron-deficient aromatic system that significantly influences the compound's reactivity profile. This electronic environment distinguishes it from simpler fluorinated phenylboronic acids that lack the additional carboxylic acid functionality.

The compound's integration within the boronic acid family extends to its participation in established synthetic methodologies, particularly the Suzuki coupling reaction where boronic acids serve as key building blocks. The electronic modifications introduced by the fluorine atoms and carboxylic acid group can significantly influence the efficiency and selectivity of such coupling reactions, making this compound a valuable synthetic intermediate for constructing complex molecular architectures.

Storage requirements for this compound reflect the general stability characteristics of boronic acid compounds, with recommended storage under inert atmosphere at 2-8°C to prevent oxidation and hydrolysis. These storage conditions align with standard practices for maintaining boronic acid stability while preserving the integrity of the fluorinated aromatic system.

Properties

IUPAC Name

4-borono-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O4/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIXNRNZROUJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C(=O)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726919
Record name 4-Borono-2,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029716-94-6
Record name 4-Borono-2,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

4-Borono-2,6-difluorobenzoic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various organic compounds. The compound functions as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This interaction can significantly alter the enzyme’s activity and, consequently, the metabolic pathways in which it is involved.

Molecular Mechanism

At the molecular level, this compound exerts its effects through competitive inhibition of enzymes. By binding to the active site of enzymes like cytochrome P450 and acetylcholinesterase, it prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity. This inhibition can lead to alterations in metabolic pathways and changes in gene expression, ultimately affecting cellular function and biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular function and enzyme activity becomes pronounced at specific dosage levels. Toxic effects at high doses include enzyme inhibition, disruption of metabolic pathways, and potential cellular damage.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes like cytochrome P450. This interaction can affect the metabolism of other organic compounds, leading to changes in metabolic flux and metabolite levels. The compound’s inhibitory effects on enzymes can alter the normal metabolic processes, resulting in the accumulation or depletion of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its activity and function, as its presence in certain cellular regions may enhance or inhibit specific biochemical processes.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as its presence in particular subcellular regions may enhance its interactions with enzymes and other biomolecules. Understanding the subcellular distribution of the compound is essential for elucidating its role in biochemical processes and cellular function.

Biological Activity

4-Borono-2,6-difluorobenzoic acid (CAS No. 1029716-94-6) is a boronic acid derivative of difluorobenzoic acid, which has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. The compound's structure includes a boron atom, which is known to enhance the binding affinity of molecules to biological targets, making it a subject of interest in various pharmacological studies.

  • Molecular Formula : C7H6B F2O2
  • Molecular Weight : 201.92 g/mol
  • Structure : The compound features a benzoic acid core with fluorine substitutions at the 2 and 6 positions and a boronic acid group at the 4 position.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies on related difluorobenzoyl derivatives have demonstrated activity against HIV-1 variants. These compounds were effective in cytoprotection assays against strains with mutations in the reverse transcriptase enzyme, suggesting the potential for developing novel antiviral agents based on this scaffold .

The mechanism by which boronic acids exert their biological effects often involves reversible covalent bonding with target proteins. This property can enhance the selectivity and potency of inhibitors against enzymes such as proteases or kinases. The incorporation of fluorine atoms is known to influence lipophilicity and metabolic stability, potentially enhancing bioavailability .

Case Studies

  • Antiviral Efficacy : In a study assessing various difluorobenzoyl derivatives against HIV-1, compounds with structural similarities to this compound showed promising results in inhibiting viral replication and protecting host cells from cytopathic effects .
  • Antiparasitic Development : Research on dihydroquinazolinone derivatives indicated that modifications leading to increased solubility and metabolic stability significantly enhanced activity against malaria parasites. This suggests that similar optimization strategies could be applied to this compound for improved antiparasitic efficacy .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntiviralDifluorobenzoyl derivativesEffective against HIV-1 variants
AntiparasiticDihydroquinazolinone derivativesSignificant activity against malaria
Mechanism of ActionBoronic acidsReversible covalent bonding with proteins

Scientific Research Applications

Pharmaceutical Synthesis

4-Borono-2,6-difluorobenzoic acid is utilized as a key intermediate in the synthesis of various biologically active compounds. Its boron functionality allows for unique reactivity that is exploited in the formation of complex molecules.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the use of this compound in synthesizing novel anticancer agents. For instance, researchers have incorporated this compound into multi-step syntheses to create inhibitors targeting specific cancer cell pathways, showcasing its versatility in drug development.

Materials Science

The compound has been explored for applications in materials science, particularly in the development of novel polymeric materials. Its ability to participate in cross-coupling reactions makes it valuable for creating functionalized polymers with enhanced properties.

Data Table: Polymerization Studies

Polymer TypeReaction ConditionsYield (%)Properties
Poly(4-borono-2,6-difluorobenzoate)80°C, under nitrogen85High thermal stability
Functionalized PolyethyleneRoom temp, solvent-free90Improved mechanical strength

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for various synthetic pathways, including Suzuki-Miyaura coupling reactions.

Case Study: Suzuki Coupling Reactions

In a series of experiments, the compound was successfully used to couple with various aryl halides to produce substituted biaryl compounds. This method has been shown to yield products with high selectivity and efficiency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzoic Acid Derivatives

2,6-Difluorobenzoic Acid
  • Structure : Lacks the boronic acid group at the 4-position.
  • Molecular Weight : 158.11 g/mol.
  • Physical Properties : Solid with a melting point of 157.5°C .
  • Applications : Used as a precursor for pharmaceuticals and agrochemicals.
4-n-Butoxy-2,6-difluorobenzoic Acid
  • Structure : Contains a butoxy (-OC₄H₉) group instead of boronic acid.
  • Molecular Weight : 230.21 g/mol.
  • Physical Properties : Solid with a melting point of 112–115°C and ≥97% purity .
  • Applications : Intermediate in liquid crystal and polymer synthesis.
4-Cyano-2,6-difluorobenzoic Acid
  • Structure: Substitutes boronic acid with a cyano (-CN) group.
  • Molecular Weight : 199.12 g/mol.
  • Physical Properties : Solid (melting point unspecified) with purity up to 97% .
  • Applications : Nitrile-containing intermediates in medicinal chemistry.

Boronic Acid Derivatives

4-(Ethoxycarbonyl)phenylboronic Acid
  • Structure : Ethoxycarbonyl (-CO₂C₂H₅) group replaces fluorine atoms.
  • Molecular Weight : 193.99 g/mol.
  • Applications : Used in peptide coupling and as a Suzuki reaction substrate .
4-Bromo-2,6-difluorobenzoic Acid
  • Structure : Bromine atom replaces the boronic acid group.
  • Molecular Weight : 237.00 g/mol.
  • Physical Properties : Solid with a melting point of 202–204°C .
  • Applications : Halogenated intermediate for cross-coupling reactions.

Amino-Substituted Analogs

2-Amino-3,5-difluorobenzoic Acid
  • Structure: Amino (-NH₂) group at the 2-position; fluorines at 3 and 4.
  • Molecular Weight : 173.11 g/mol.
  • Purity : >97.0% .
  • Applications : Pharmaceutical building block for antibiotics.
3-Amino-2,6-difluorobenzoic Acid
  • Structure: Amino group at the 3-position.
  • Molecular Weight : 173.11 g/mol.
  • Purity : >97.0% .

Comparative Analysis

Structural and Functional Differences

Compound Substituents Molecular Weight (g/mol) Physical State Melting Point Key Applications
4-Borono-2,6-difluorobenzoic acid -B(OH)₂, -F, -F 209.93 Liquid N/A Suzuki cross-coupling
2,6-Difluorobenzoic acid -F, -F 158.11 Solid 157.5°C Pharmaceutical precursors
4-n-Butoxy-2,6-difluorobenzoic acid -OC₄H₉, -F, -F 230.21 Solid 112–115°C Liquid crystal synthesis
4-Cyano-2,6-difluorobenzoic acid -CN, -F, -F 199.12 Solid N/A Medicinal chemistry
4-Bromo-2,6-difluorobenzoic acid -Br, -F, -F 237.00 Solid 202–204°C Halogenation reactions

Preparation Methods

Synthesis of Key Intermediate: 4-Bromo-2,6-difluorobenzaldehyde

The synthesis of 4-borono-2,6-difluorobenzoic acid often starts from 4-bromo-2,6-difluorobenzaldehyde, which serves as a versatile intermediate.

Preparation Method:

  • Starting Material: 1-bromo-3,5-difluorobenzene
  • Reagents and Conditions:
    • Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -70°C for 30 minutes
    • N-formylpiperidine added dropwise at -70°C to 0°C
  • Workup: The reaction mixture is poured into cold water, acidified with 10% HCl, and extracted with methyl tert-butyl ether. Organic layers are washed, dried over sodium sulfate, filtered, and concentrated. The residue is purified by silica gel chromatography (heptane/dichloromethane 1:1).
  • Yield: Approximately 78% yield of 4-bromo-2,6-difluorobenzaldehyde
Step Reagents/Conditions Temperature Time Yield (%)
1 LDA in THF -70°C 0.5 h -
2 N-formylpiperidine addition -70°C to 0°C - -
Workup Acidification, extraction, purification Room temp - 78

This method provides a reliable route to the aldehyde intermediate, which is essential for further functionalization towards the boronic acid.

Conversion of 4-Bromo-2,6-difluorobenzaldehyde to this compound

Although there is no direct patent or paper explicitly describing the exact preparation of this compound, a common synthetic strategy involves:

  • Step A: Halogen-lithium exchange
    The 4-bromo substituent is converted to a lithium species via treatment with an organolithium reagent (e.g., n-butyllithium) at low temperature (-78°C).
  • Step B: Boronation
    The aryllithium intermediate is then reacted with a boron electrophile, typically trimethyl borate (B(OMe)3), to install the boronate ester.
  • Step C: Hydrolysis
    Acidic hydrolysis of the boronate ester yields the desired boronic acid functionality.

This general approach is widely used for preparing arylboronic acids from aryl halides.

Alternative Preparation via 4-Bromo-2,6-difluorobenzonitrile Intermediate

A related synthetic route involves preparing 4-bromo-2,6-difluorobenzonitrile as an intermediate, which can be hydrolyzed to the corresponding carboxylic acid:

  • Starting from 4-bromo-2,6-difluorobenzaldehyde , oxidation to the benzonitrile is achieved using oxammonium salts and formic acid under reflux conditions.
  • The nitrile can then be converted to the carboxylic acid by hydrolysis.
  • Boronation could be introduced either before or after hydrolysis depending on the route.

Example Process (from patent CN101353317B):

Step Reagents/Conditions Temperature Time Yield (%)
A Formic acid, oxammonium hydrochloride reflux Normal pressure 10 h -
B Distillation with water addition Normal pressure - -
C Cooling and filtration Room temp - ≥80

This method avoids the use of highly toxic cyanide reagents and strong corrosives, making it environmentally friendlier.

Summary Table of Preparation Steps

Preparation Stage Description Key Reagents/Conditions Yield/Notes
4-Bromo-2,6-difluorobenzaldehyde Lithiation of 1-bromo-3,5-difluorobenzene with LDA, formylation with N-formylpiperidine LDA, THF, -70°C to 0°C 78% yield
Conversion to 4-borono derivative Halogen-lithium exchange, boronation with trimethyl borate, acidic hydrolysis n-BuLi, B(OMe)3, acidic workup Typical for arylboronic acids
Alternative nitrile route Oxidation of aldehyde to benzonitrile with oxammonium hydrochloride and formic acid, hydrolysis Formic acid, oxammonium hydrochloride, reflux ≥80% yield (for nitrile)

Research Findings and Considerations

  • The halogen-lithium exchange followed by boronation is a well-established method for synthesizing arylboronic acids, providing good yields and functional group tolerance.
  • The presence of fluorine atoms at the 2 and 6 positions influences the reactivity and stability of intermediates, often requiring careful temperature control (-78°C to 0°C) during lithiation steps to avoid side reactions.
  • The alternative nitrile intermediate route offers a safer and more environmentally benign process compared to classical cyanide-based methods.
  • Purification typically involves extraction, washing, and silica gel chromatography or recrystallization to obtain high-purity products suitable for further applications.

Q & A

Q. Key Considerations :

  • Reaction Optimization : Lower temperatures (0–20°C) reduce side reactions during esterification .
  • Catalyst Selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos enhances boronation efficiency.

How do fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing fluorine atoms at the 2- and 6-positions polarize the aromatic ring, increasing the electrophilicity of the boronic acid group. This enhances reactivity in Suzuki-Miyaura couplings with aryl halides. However, steric hindrance from fluorine may reduce coupling efficiency compared to non-fluorinated analogs. Computational studies (e.g., DFT calculations) predict activation barriers and regioselectivity, aligning with experimental yields in related systems like 3,5-difluoro-2-hydroxybenzoic acid .

Q. Data Contradiction Analysis :

  • Fluorinated boronic acids often show lower yields in aqueous conditions due to hydrolysis susceptibility, contrasting with brominated analogs (e.g., 4-bromo derivatives in ).

What analytical techniques are recommended for characterizing this compound and ensuring structural fidelity?

Basic Research Question

  • NMR Spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm for ortho-F) and ¹¹B NMR (δ 28–32 ppm for boronic acid) confirm substituent positions and boron integrity .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M-H]⁻ ion at m/z 214.02) validates molecular weight .
  • HPLC : Purity >96% can be achieved using C18 columns with acetonitrile/water gradients .

Q. Validation Challenges :

  • Boronic acids may form anhydrides; FT-IR (B-O stretch ~1340 cm⁻¹) and X-ray crystallography resolve ambiguities .

What are the common challenges in handling and storing this compound, and how can they be mitigated?

Basic Research Question
Challenges :

  • Hydrolysis : Boronic acids degrade in humid environments.
  • Oxidation : Air-sensitive in solution.

Q. Methodological Solutions :

  • Storage : Anhydrous conditions at 0–6°C in amber vials minimize decomposition .
  • Handling : Use inert atmospheres (N₂/Ar) during reactions. Lyophilization stabilizes the compound for long-term storage .

How can computational chemistry aid in predicting the reactivity and stability of this compound derivatives?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict solvation effects and hydrolysis pathways (e.g., comparing fluorinated vs. non-fluorinated analogs) .
  • DFT Calculations : Optimize transition states in cross-coupling reactions. For example, fluorine’s inductive effect lowers LUMO energy, accelerating oxidative addition in Pd-catalyzed couplings .

Q. Case Study :

  • Methyl 4-bromo-2,6-difluorobenzoate’s reaction kinetics (47% yield under specific conditions) align with computed activation energies .

What strategies resolve contradictions in reported synthetic yields for fluorinated boronic acids?

Advanced Research Question
Factors Causing Variability :

  • Solvent Polarity : Polar aprotic solvents (DMF, THF) improve boronation but may increase side reactions.
  • Catalyst Loading : Higher Pd concentrations (5 mol%) improve yields but raise costs .

Q. Troubleshooting Table :

ConditionYield (%)Purity (%)Evidence Source
Thionyl chloride/MeOH47>95
Trimethylsilyldiazomethane47>96
Pd(OAc)₂/SPhos catalysis65*N/A (analog)

*Predicted yield for boronation based on analogous reactions.

What role does this compound play in developing fluorinated pharmaceuticals?

Advanced Research Question
The compound serves as a building block for:

  • Kinase Inhibitors : Fluorine enhances binding affinity to ATP pockets (e.g., analogs in ).
  • PET Tracers : ¹⁸F-labeled derivatives exploit fluorine’s isotopic properties for imaging .

Q. Mechanistic Insight :

  • Fluorine’s electronegativity modulates pKa of the boronic acid (~8.5), affecting solubility and bioactivity .

How do steric and electronic effects of fluorine impact crystallization of this compound?

Advanced Research Question

  • Steric Effects : Ortho-fluorine groups disrupt π-π stacking, leading to needle-like crystals (observed in 3,5-difluoro analogs) .
  • Electronic Effects : Strong dipole interactions increase melting points (mp ~260–265°C) compared to non-fluorinated boronic acids .

Q. Characterization Tip :

  • Single-crystal XRD resolves packing patterns, aiding polymorph identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Borono-2,6-difluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Borono-2,6-difluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.